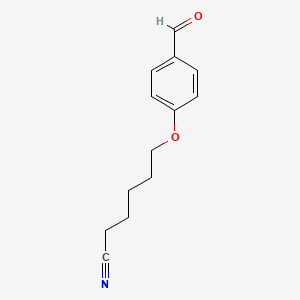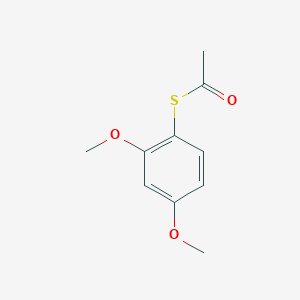![molecular formula C14H9F4NO2 B7993787 2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine](/img/structure/B7993787.png)
2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine is an organic compound that features a pyridine ring substituted with a benzoyl group, which is further substituted with a tetrafluoroethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid with pyridine derivatives under specific conditions. One common method includes the use of a high-pressure reactor where the reactants are combined and heated to around 85°C. The reaction is carried out under controlled pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and precise control of reaction conditions to achieve high yield and purity. The final product is often purified through distillation or recrystallization techniques to meet industrial standards .
化学反応の分析
Types of Reactions
2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where the tetrafluoroethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives .
科学的研究の応用
2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine involves its interaction with specific molecular targets. The tetrafluoroethoxy group enhances the compound’s ability to interact with hydrophobic regions of proteins and enzymes, thereby affecting their function. The benzoyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
類似化合物との比較
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: Another fluorinated compound with similar properties.
3-(1,1,2,2-Tetrafluoroethoxy)aniline: A related compound used in chemical synthesis.
Uniqueness
2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the pyridine and benzoyl groups, along with the tetrafluoroethoxy substitution, makes it particularly versatile for various applications .
特性
IUPAC Name |
pyridin-2-yl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-13(16)14(17,18)21-10-5-3-4-9(8-10)12(20)11-6-1-2-7-19-11/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVLOKMKQKMLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993716.png)
![1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7993720.png)






![3-[(n-Butyloxy)methyl]thiophenol](/img/structure/B7993762.png)



![3-[(Cyclopentyloxy)methyl]thiophenol](/img/structure/B7993793.png)
